Journal Name:Journal of Magnesium and Alloys
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Products and bromine migration characteristics of non-metallic components of waste printed circuit boards pyrolysis in a fluidized bed pyrolyzer
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-07-04 , DOI: 10.1016/j.fuproc.2023.107898
This study investigated non-metallic components (NMCs) of waste printed circuit boards (WPCBs) pyrolysis in a fluidized bed pyrolyzer (FBP). The pyrolysis temperature was set at 350–750 °C. K2CO3, ZnO, CaO and Fe2O3 were added at the temperature of 650 °C to stabilize Br. The characterization of pyrolysis char, pyrolysis oil and pyrolysis gas were analyzed. Migration and transformation of Br in NMCs pyrolysis was investigate. Brominated epoxy resin cracking and Br fixation mechanism were proposed. Pyrolysis oil yield reached the highest at 650 °C. Phenols were the main components of pyrolysis oil, it increased with temperature and reached the highest at 650 °C. The proportion of esters and ketones were 2–4% and 2–3%, respectively. The secondary cracking during pyrolysis correlated the secondary release of CO2, CO, CH4 and H2. Br mainly distributed in pyrolysis oil in the form of HBr and reached the maximum at 550 °C. Organic bromides was mainly bromophenols in pyrolysis oil. Br distributed in pyrolysis char was mainly inorganic bromines in the form of brominated salts. Bromines in pyrolysis gas were mainly CH3Br, C2H5Br, C3H7Br, C3H5Br. K2CO3, CaO effectively promoted Br fixation through neutralization reaction, direct elimination and dissociation adsorption. ZnO, Fe2O3 promoted bromides cracking.
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Efficient non-catalytic depolymerization of lignin in hydrogen donor solvent for monomeric phenols and its pathways
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.fuproc.2023.107908
Thermal degradation of lignin in hydrogen donor solvent (HDS) has been reported to be an efficient method to generate aromatics and phenols. High pressure H2 and catalyst are not required which simplifies this degradation method. This work aims to advance the knowledge of reaction pathway with depolymerization of enzymatic hydrolysis lignin (EHL) in 9,10-dihydroanthracene (DHA) as an example. For this purpose, the liquid products were characterized in detail by GC, GPC, 31P NMR and 2D-HSQC NMR. Results indicate that the yield of monomeric phenols is up to 20.2 wt% at 375–400 °C. This yield is comparable to literature results with high-pressure H2 and catalysts at 220–320 °C. The depolymerization starts with the cleavage of ether linkages and decarboxylation of acrylate linkages, which are followed by the removal of aliphatic-OH, hydrogenation of Cal = Cal, decarbonylation of Cal = O, dealkylation of alkyl substituents and demethylation of aromatic-methoxy groups. The amount of phenolic-OH is about 2.78 mmol/g in the liquid product obtained at 400 °C: 36% from the cleavage of β-O-4 and α-O-4 linkages and about 16% from the demethylation of aromatic-methoxy group. The number-average molecular weight is roughly inversely proportional to the amount of bond cleavage.
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Research progress in graphene based single atom catalysts in recent years
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.fuproc.2023.107879
The wide application of single atom catalysts(SAC) has become an important research topic recently. Due to the highest atomic efficiency and high selectivity of the transition metal center single atom, the single atom catalyst combines the advantages of heterogeneous and homogeneous catalysts, and further makes up the gap between them with its unique characteristics. Among many SACs, carbon-loaded SAC has attracted particular attention in electrocatalysis due to the high conductivity of graphite skeleton, which can accelerate electron transfer in the reaction process. However, large-scale synthesis of such highly loaded metal nitrogen doped single atom catalysts (SACs) with carbon supports is challenging because of the need to balance loading and dispersion of single atoms at high temperatures. Previously, few strategies have been reported for the preparation of nitrogen-doped graphene-supported single-atom catalysts in different electrocatalytic reactions, such as oxygen evolution (OER),oxygen reduction (ORR), hydrogen evolution (HER), nitrogen reduction (NRR) and carbon dioxide reduction (CO2RR). As a result, this review screens the metal-center atoms of single-atom catalysts from three aspects of thermodynamic stability, catalytic activity and product selectivity from a unified perspective, and reviews the efficient and economical synthesis of metal nitrogen doped single atom catalysts M-N-C-SAC, which provides better insights into existing techniques and, enable new opportunities for future advances.
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Chemistry of CO2-phillic materials in enzyme-based hybrid interfacial systems: Implications, strategies and applications
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.fuproc.2023.107905
Carbon dioxide (CO2) emissions from a variety of sources, such as transportation, fossil fuel burning, and cement manufacturing facilities, are widely regarded to be the root cause of global warming. The rising CO2 levels call for immediate improvements in CO2 capture, extraction, and utilization technology. Methods for capturing and converting CO2 into useful products have included the use of microbial enzymes, nonporous materials, metal-organic frameworks (MOFs), chemicals, and hybrid membranes. However, these methods possess limitations that make the scale up and commercialization challenging. Scientists are concentrating on maximizing CO2 utilization by incorporating CO2-philic components into enzyme-chemical-material combinations, due to the high solubility of CO2. Here, the focus is on the chemistry of CO2-phillic materials, enzymes and biomolecules engaged in CO2 conversion, and the hybrid micro-reactors that contain material and enzymes integrating together to convert the CO2 into value-added products (organic acids, bioelectricity, carbonates, carbamates, methane, methanol, etc.). The difficulties and obstacles inherent in creating and sustaining such systems have also been highlighted.
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Plasma-assisted hydrodeoxygenation of bio-oils
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.fuproc.2023.107872
Amid the backdrop of ever-escalating energy demand, dwindling energy resources, and fossil fuels-led climate conundrums, the staggering amount of clean and renewable energy supply to feed the energy-hungry civilization is the need of the day. On this frontier, biofuels turn out to be the greener energy substitutes and the use of plasma in sustainable bioeconomy has garnered huge attention recently. Although there are several review articles on plasma-driven biomass valorization and plasma-free hydrodeoxygenation (HDO) of bio-oils, none of the previous reviews on plasma-assisted HDO has been reported yet. This, in turn, highlights the novelty of this approach presenting efficient and sustainable avenues to produce high-quality biofuel. To bridge this significant literature gap regarding the integration of two processes, this review sheds light on growing trends in plasma technology, succinctly highlights the synergistic benefits of plasma-assisted HDO, and summarizes its recent progress for the upgradation of bio-oils into bio-based chemicals and value-added bioproducts together with in-depth critical analysis and comparison between both non-catalytic and catalytic plasma-assisted HDO of bio-oils. Despite being a cutting-edge solution in the upscaling of bio-oils, a limited amount of work has so far been conducted employing this integrated approach that nevertheless provides new insights for further advancements.
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Catalytic hydrocracking of pyrolytic lignin in supercritical methanol over nickel‑ruthenium/ceria-deposited HZSM-5
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-16 , DOI: 10.1016/j.fuproc.2023.107878
In this study, we explored the catalytic hydrocracking of pyrolytic lignin (PL) under supercritical methanol conditions. This approach aimed to minimize coke formation and prevent solidification of bio-oil, thus improving its manageability and upgrade potential in subsequent steps. Hydrocracking of PL at 250°C for 2 h with HZSM-5, Ni/HZSM-5, and Ni-Ru/HZSM-5 catalysts revealed a dominance of repolymerization over hydrocracking. Consequently, the methanol-soluble oil portion decreased to <37.8 wt%, accompanied by an increase in product molecular weight. However, by co-depositing Ni and Ru on ceria-impregnated HZSM-5 catalysts, the yield of methanol-soluble oil increased to 48.5–56.1 wt%, while the molecular weight decreased. By optimizing reaction parameters using Ni-Ru/Ce-HZSM-5 (NRC4H) at 300°C for 1 h, a methanol-soluble yield of 52.5 wt% was achieved, along with a substantial reduction in molecular weight. The interaction of Ni, Ru, and Ce elements on the catalyst's acidic surface led to smaller Ni and Ru particles and improved reducibility, resulting in a suitable acid-base balance that effectively suppressed repolymerization and enhanced hydrocracking. Furthermore, the detection of methane in the gas product served as an indicator of the hydrogenation reaction of double bonds during the hydrocracking process.
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Roles of metal oxide overlayers on hydrotalcite-structured Ni-MgAlOx for dry reforming of CH4 with CO2
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.fuproc.2023.107895
The thermal stability of Ni nanoparticles on the coprecipitated hydrotalcite-like Ni-MgAl2O4 (NiMgAl) was enhanced by simply introducing an overlayer coating method with four different metal oxides (M) such as CeO2, ZrO2, SiO2 and Al2O3 (NiMgAl@M) for a harsh dry reforming reaction of CH4 with CO2 (DRM). Among the catalysts, the superior catalytic properties on the NiMgAl@Al such as less sintering and coke deposition were originated from the much stronger metal support interaction (SMSI), which were originated from the formed spatially confined Ni nanoparticles on the MgAl2O4 frameworks through the possible exsolution phenomena with the help of the porous Al2O3 overlayers. The unmodified NiMgAl catalyst revealed a relatively lower catalytic activity due to the facile coke depositions, which was mainly caused by the selective formation of larger Ni nanoparticles above 25 nm with its heterogeneous size distribution. The much simpler overlayer coating method with the porous overlayer structures, especially for Al2O3 coating layer, was found to be an effective way to achieve a superior catalytic activity and stability by preserving the thermally stable smaller Ni nanoparticles on the hydrotalcite-like Ni-MgAl2O4 surfaces.
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Supercritical water co-gasification mechanism of lignin and low density polyethylene into syngas: ReaxFF molecular dynamic simulation and density functional theory calculation study
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-09 , DOI: 10.1016/j.fuproc.2023.107877
The supercritical water gasification (SWG) of low density polyethylene (LDPE) and lignin into CO and H2 is a potential path for the conversion of biomass and waste plastics. ReaxFF molecular dynamic simulations are performed to study the supercritical water co-gasification mechanism of lignin and LDPE in the present study. The co-gasification process, the impacts of lignin content and temperature on the co-gasification of lignin and LDPE are analyzed. In addition, the nature of interaction mechanism between H2O and lignin, H2O and phenols in the co-gasification process are studied. The results showed that the primary products are CO and H2, and the proportion of latter is higher than that of former. The first step of the supercritical water co-gasification of lignin and LDPE is the cracking of lignin and LDPE, C5-C10 products and waxes are formed via the cracking of the βO4 bonds and the CC bonds, respectively. The formation of CO and H2 is facilitated by the increase of the feedstock proportion in the reaction system. Hydrogen bond formed between lignin and H2O improves the pyrolysis of lignin. This study provides a viable and green route to convert the biomass and waste plastics to syngas.
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Study on chemical kinetics and NO behaviors in pre-chamber jet-induced ignition mode with ammonia
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-08 , DOI: 10.1016/j.fuproc.2023.107876
Ammonia has been supposed to be an important carbon-neutral fuel for the applications in future engines. Its unique physical and chemical properties have great effect on engine combustion. The pre-chamber jet-induced ignition mode can yield very high turbulent jet ignition energy, which should be favorable for the ammonia combustion. To study the effects of key initial parameters in this combustion mode, the ammonia combustion and NOx formation processes were analyzed deeply in constant volume combustion chamber. A 3D CFD model was developed and validated with the visualization experiments, and the initial pressures (Pin) and temperatures (Tin) were numerically studied. The comparisons of different Pin for constant fuel mass (CFM) and constant equivalence ratio (CER) showed that Pin with CFM affects the combustion phase and burning rate more obviously. A higher Pin reduces the NOx emission slightly for CER but leads to higher NOx obviously for CFM, and a higher Pin for CFM also results in a slightly higher N2O emission due to the lower combustion temperature. The comparisons of different Tin showed that a higher Tin can enhance the combustion process greatly, while it also results in higher NOx due to high activity of OH and HNO for HNO + OH → NO+H2O.
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Skeletal kinetic mechanism for predicting formation of non-fuel hydrocarbons and soot in ethylene flames – A CFD approach
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-06 , DOI: 10.1016/j.fuproc.2023.107847
Since existing reduced mechanisms of ethylene oxidation are either too large or lack of sufficient chemical reactions to describe aromatics formation, the study aims at developing a skeletal mechanism with extended predictive capability and lowered computational cost in computational fluid dynamics modeling of ethylene combustion. The newly assembled and refined kinetic mechanism composed of 664 species and 3582 reactions is minimized to 79 species and 538 reactions without empirically adjusting kinetic parameters. In the 1-D simulation for a premixed flame of ethylene, the ethylene-PAH mechanism generally well predicts experimental profiles of five hydrocarbons and nine aromatics. Integrated into a 2-D axisymmetric laminar finite-rate model, the ethylene-PAH mechanism reproduces experimental data of seven C2–C5 hydrocarbons, five aromatic hydrocarbons and soot in a diffusion flame of ethylene. In comparison with the 158-species (Narayanaswamy) mechanism, the newly proposed ethylene mechanism leads to a speedup of approximately 5.5 times in the 2-D laminar diffusion flame simulation and improved accuracy for predicting species formation in both premixed and nonpremixed flames. Moreover, we unveil the correlation between reaction pathways and intermediate formation from ethylene oxidation at the low temperature regime.
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